molecular formula C10H14N2O B3086639 2-aMino-N,N-diMethyl-2-phenylacetaMide CAS No. 1161012-23-2

2-aMino-N,N-diMethyl-2-phenylacetaMide

Cat. No.: B3086639
CAS No.: 1161012-23-2
M. Wt: 178.23 g/mol
InChI Key: FYEBKMCUIFSZNT-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-2-phenylacetamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of acetamide, featuring a phenyl group attached to the acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,N-dimethyl-2-phenylacetamide typically involves the reaction of dimethylamine with phenylacetic acid derivatives. One common method is the reaction of phenylacetic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds under reflux conditions, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N,N-dimethyl-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-N,N-dimethyl-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethyl-2-phenylacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Amino-N,N-dimethyl-2-phenylacetamide is unique due to the presence of both the phenyl and dimethyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound in organic synthesis and research applications .

Properties

IUPAC Name

2-amino-N,N-dimethyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEBKMCUIFSZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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